Methyl Methanethiosulfonate-13C

Descripción

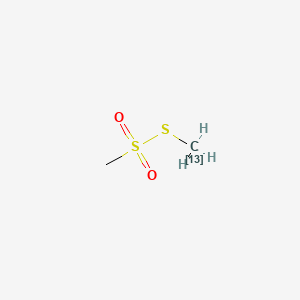

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methylsulfonylsulfanyl(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYONNSVDNIRXKZ-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)S[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745989 | |

| Record name | S-(~13~C)Methyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309943-60-9 | |

| Record name | S-(~13~C)Methyl methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Considerations for Methyl Methanethiosulfonate ¹³c Application

Synthetic Approaches for ¹³C-Isotopically Labeled Methyl Methanethiosulfonate (B1239399)

The preparation of research-grade ¹³C-MMTS is a critical first step that underpins the reliability of subsequent experiments. This involves controlled chemical synthesis to incorporate the isotope and rigorous assessment to verify its purity.

The synthesis of isotopically labeled organic compounds is fundamental for a variety of scientific applications. researchgate.net For ¹³C-MMTS, synthetic strategies are designed to introduce a ¹³C-labeled methyl group into the methanethiosulfonate structure. While numerous methods exist for preparing unlabeled S-Methylmethanethiosulfonate, these can be adapted for isotopic labeling by using a ¹³C-containing precursor. juniperpublishers.com

One potential pathway involves the reaction of a ¹³C-labeled methylating agent with a suitable sulfur-containing precursor. For instance, commercially available ¹³C-elemental carbon can be used to synthesize labeled calcium carbide (Ca¹³C₂), which in turn generates ¹³C₂-acetylene, a versatile building block for various ¹³C-labeled molecules. researchgate.net A more direct approach might adapt known syntheses of unlabeled MMTS, such as the conversion of dimethyl sulfoxide (B87167) (DMSO) in the presence of a catalyst like titanium tetrachloride (TiCl₄). juniperpublishers.com To produce ¹³C-MMTS via this route, one would start with ¹³C-labeled DMSO. The resulting product, S-Methyl-¹³C-methanethiosulfonate, incorporates the stable isotope in the S-methyl group (CH₃SO₂S¹³CH₃). sigmaaldrich.comsigmaaldrich.com This specific labeling allows the ¹³C-methyl group to be used as a probe, for example, in NMR studies. rsc.org

Ensuring the isotopic and chemical purity of ¹³C-MMTS is crucial for its use as a research-grade reagent. Commercial suppliers provide detailed certificates of analysis that specify these parameters. lgcstandards.com The primary techniques for verification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). juniperpublishers.comlgcstandards.com

Mass Spectrometry (MS): High-resolution mass spectrometry, particularly Time-of-Flight (TOF) MS, is employed to accurately determine the isotopic enrichment of the compound. almacgroup.com This method can resolve the different isotopologues and allows for precise quantification of the labeled composition. almacgroup.com For ¹³C-MMTS, the mass spectrum will show a primary peak corresponding to the molecule containing one ¹³C atom (M+1). sigmaaldrich.comsigmaaldrich.com The isotopic purity is calculated from the relative intensities of the labeled and unlabeled species. lgcstandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure and the position of the isotopic label. juniperpublishers.com The ¹³C NMR spectrum of ¹³C-MMTS will show a strong signal corresponding to the enriched ¹³C-methyl carbon, confirming successful labeling. juniperpublishers.com The purity is determined by comparing the integrals of the signals corresponding to the compound against any impurity signals. lgcstandards.com

A combination of these techniques ensures that the reagent meets the high standards required for quantitative and structural studies. Commercially available research-grade ¹³C-MMTS typically has an isotopic purity of >95% and a chemical purity of >95%. sigmaaldrich.comlgcstandards.com

| Parameter | Specification | Method of Analysis | Reference |

| Chemical Formula | C¹³CH₆O₂S₂ | - | lgcstandards.com |

| Molecular Weight | 127.19 | - | sigmaaldrich.comlgcstandards.com |

| Appearance | Colorless to Pale Yellow Oil | Visual Inspection | lgcstandards.com |

| Chemical Purity | >95% | Gas Chromatography (GC), NMR | lgcstandards.com |

| Isotopic Purity | >95 atom % ¹³C | Mass Spectrometry (MS) | lgcstandards.com |

| Structure Confirmation | Conforms to Structure | NMR, MS | lgcstandards.com |

Integration with Deuteration Strategies for Enhanced Spectroscopic Performance

For studying large proteins and protein complexes (>25 kDa) by NMR, the combination of ¹³C-methyl labeling with perdeuteration (uniform deuteration) is a powerful strategy. rsc.orgunl.pt This dual-labeling approach significantly enhances the quality and sensitivity of NMR spectra.

Deuteration involves replacing non-labile protons with deuterium (B1214612) (²H). This substitution dramatically reduces the proton density of the protein, which in turn minimizes the effects of dipolar interactions—the primary source of signal broadening and rapid relaxation in large molecules. rsc.org The result is sharper NMR signals and longer transverse relaxation times (T₂), which are critical for complex, multi-dimensional NMR experiments used to determine protein structure and dynamics. rsc.orgunl.pt

By introducing ¹³C-labeled methyl groups via ¹³C-MMTS into a deuterated protein, researchers can obtain high-resolution ¹H-¹³C correlation spectra that are highly sensitive and resolved, even for very large systems. rsc.org The ¹³C-MTC (S-methylthiocysteine) methyl groups provide specific probes that are localized to a region of the NMR spectrum that is typically free from other protein signals. utoronto.ca

In the context of mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), using ¹³C as a label is often superior to deuterium. nih.gov This is because the large relative mass difference between hydrogen and deuterium can cause partial chromatographic separation of deuterated and non-deuterated isotopologues, which can distort quantitative measurements. nih.govresearchgate.net The smaller relative mass difference between ¹²C and ¹³C minimizes these isotopic effects, leading to more accurate and robust quantification. nih.govresearchgate.net

| Labeling Strategy | Advantages | Disadvantages | Primary Application | Reference |

| ¹³C-Labeling (e.g., ¹³C-MMTS) | Minimal isotopic effects in LC-MS, chemically identical to unlabeled form. | More complex isotopic correction for MS data evaluation. | Quantitative proteomics, NMR of small to medium proteins. | nih.govresearchgate.net |

| Deuteration (²H-Labeling) | Significantly reduces NMR signal broadening for large proteins by minimizing dipolar relaxation. | Can cause chromatographic separation from unlabeled isotopologues in LC-MS. | NMR of large proteins and complexes (>25 kDa). | rsc.orgunl.pt |

| ¹³C-Labeling + Deuteration | Combines the benefits of both: provides specific, high-sensitivity NMR probes in a low-noise background. | Requires complex protein expression and purification protocols. | Structural and dynamic studies of large macromolecular systems by NMR. | rsc.orgunl.pt |

Probing Cysteine Reactivity and Accessibility in Protein Systems

The unique reactivity of the thiol group in cysteine residues makes them central to a variety of protein functions. ¹³C-MMTS serves as a versatile probe to characterize the chemical environment and functional state of these residues.

Site-Specific Identification of Reactive Thiol Groups

¹³C-MMTS is extensively used for the alkylation of thiol groups of protein cysteines, enabling the site-specific identification of reactive residues. nih.gov This specificity arises from the susceptibility of the nucleophilic cysteine thiolate to react with the electrophilic sulfur atom of MMTS, forming a stable mixed disulfide bond. This modification introduces a ¹³C-labeled methyl group, which can be readily detected by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

The small size of MMTS allows it to access even buried cysteine residues within a protein's three-dimensional structure, providing a more comprehensive map of reactive thiols compared to bulkier reagents. nih.gov This has been instrumental in identifying functionally important cysteines in a variety of proteins, including enzymes where these residues are often located in the active site. nih.gov For instance, in the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), MMTS has been shown to modify functional cysteines, leading to reversible inhibition of the enzyme. nih.gov

A key advantage of using MMTS is the reversibility of the modification. The resulting methylthio mixed disulfide can be cleaved by reducing agents, restoring the native cysteine residue. This contrasts with the irreversible alkylation produced by conventional reagents like iodoacetamide (B48618) or N-ethylmaleimide. nih.gov

| Protein Studied | Cysteine Residue(s) of Interest | Method of Identification | Key Finding |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Functional cysteines in the active site | Reversible inhibition assay | MMTS can modify functional cysteines, preventing thiol oxidation and reversibly inhibiting the enzyme. nih.gov |

| Recoverin | Redox-sensitive thiol group | Activity assay post-modification | MMTS protects the redox-sensitive thiol group from oxidation without impacting the protein's activity. nih.gov |

| Triticain-α (cysteine protease) | Active site cysteine | Long-term purification and refolding procedures | MMTS can be used to protect the primary structure of the active cysteine protease. nih.gov |

| NADPH-cytochrome P450 oxidoreductase (POR) | Engineered surface-exposed cysteines | Methyl-TROSY NMR | Extrinsic ¹³C-methyl groups were introduced by modifying the engineered surface-exposed cysteines with ¹³C-MMTS. nih.gov |

Quantitative Measurement of Thiol Modification Rates

The rate at which a cysteine residue reacts with ¹³C-MMTS provides a quantitative measure of its reactivity, which is influenced by its local environment, including pKa, solvent accessibility, and surrounding electrostatic interactions. By monitoring the reaction over time using techniques like NMR or mass spectrometry, researchers can obtain kinetic data that reflects the chemical susceptibility of individual thiols.

This quantitative approach is particularly valuable for comparing the reactivity of different cysteines within the same protein or for assessing changes in reactivity upon ligand binding or post-translational modifications. Such data can reveal subtle but functionally significant differences in the chemical environment of cysteine residues.

Differentiation of Free Thiols from Disulfide Bonds

A crucial application of ¹³C-MMTS is in distinguishing between free (reduced) cysteine thiols and those involved in disulfide bonds. ¹³C-MMTS selectively reacts with free thiols, leaving disulfide bonds intact. This differential reactivity allows for a two-step process to identify both states.

First, the protein is treated with unlabeled MMTS to block all accessible free thiols. Subsequently, the disulfide bonds are reduced using a reducing agent like dithiothreitol (B142953) (DTT). The newly exposed thiols, which were previously part of disulfide bridges, can then be labeled with ¹³C-MMTS. This sequential labeling strategy, followed by mass spectrometry analysis of proteolytic digests, enables the precise identification of both the initially free cysteines and those that were engaged in disulfide linkages.

It is important to note that while MMTS is a valuable tool for trapping the thiol-disulfide state of proteins, it has the potential to generate additional protein disulfide bonds under certain in vitro conditions. nih.gov

Investigation of Protein Conformational Dynamics and Allostery

The introduction of a ¹³C-labeled methyl group via MMTS modification provides a sensitive NMR probe for studying protein dynamics and long-range conformational changes, known as allostery.

Monitoring Ligand-Induced or Environmental Conformational Transitions

The chemical shift of the ¹³C-labeled methyl group is highly sensitive to its local magnetic environment. Therefore, any conformational changes in the protein that alter the position or environment of the labeled cysteine will result in a change in its ¹³C chemical shift. This principle is exploited in methyl-transverse relaxation optimized spectroscopy (TROSY) NMR experiments.

By labeling surface-exposed cysteines with ¹³C-MMTS, researchers can monitor changes in the NMR spectrum of a protein upon the addition of a ligand or a change in environmental conditions (e.g., pH, temperature). nih.gov This approach has been successfully applied to study large and complex proteins, including membrane proteins, where it can reveal subtle conformational shifts related to protein function. nih.gov For example, in the study of the 70 kDa NADPH-cytochrome P450 oxidoreductase (POR), extrinsic ¹³C-methyl labeling with MMTS allowed for the monitoring of conformational changes related to its reduction-oxidation process. nih.gov

| Protein System | Trigger for Conformational Change | Method of Monitoring | Key Finding |

| NADPH-cytochrome P450 oxidoreductase (POR) | Reduction-oxidation process | Methyl-TROSY NMR with ¹³C-MMTS labeling | Sufficient chemical shift dispersion allowed for monitoring differential effects of the redox process and conformational changes. nih.gov |

| Large paramagnetic membrane proteins | Integration into lipid nanodiscs | Methyl-TROSY NMR with ¹³C-MMTS labeling | NMR signal detection was possible in both oxidized and reduced states without perdeuteration, demonstrating the utility for studying large, dynamic systems. nih.gov |

Elucidation of Allosteric Communication Pathways

Allostery refers to the process by which a binding event at one site of a protein influences the activity at a distant site. Understanding the pathways of allosteric communication is a fundamental challenge in biochemistry. ¹³C-MMTS, in conjunction with NMR spectroscopy, provides a powerful tool to map these pathways.

By introducing ¹³C-MMTS labels at various cysteine residues throughout a protein, researchers can monitor the propagation of a conformational signal initiated by a ligand binding to a specific site. Changes in the chemical shifts or relaxation properties of the ¹³C-methyl probes can reveal which parts of the protein are affected by the allosteric signal and can help to delineate the communication pathway. This experimental approach complements computational methods for elucidating allosteric communication. nih.govnih.gov

Assessment of Protein Unfolding and Folding Processes

The strategic introduction of a ¹³C-labeled methyl group onto cysteine residues via Methyl Methanethiosulfonate-¹³C (¹³C-MMTS) provides a powerful probe for monitoring the complex processes of protein folding and unfolding. The chemical environment of the attached ¹³C-methyl group is exquisitely sensitive to the local protein structure. As a protein transitions between its folded and unfolded states, the resulting conformational changes alter the chemical shift of the ¹³C-methyl probe, which can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy.

This methodology allows for a site-specific assessment of the stability and dynamics of different regions within a protein. For instance, methanethiosulfonate (MTS) reagents have been shown to suppress heat-induced disulfide-thiol exchange reactions, which are a common cause of irreversible protein denaturation. nih.gov By specifically blocking the generation of catalytic thiols, MTS can prevent irreversible denaturation and promote the refolding of heat-denatured proteins to their native state. nih.gov This application underscores the utility of MMTS in studying the chemical events that govern protein stability.

Furthermore, in techniques like Stability of Proteins from Rates of Oxidation (SPROX), MMTS is used as a fixed modification to block cysteine side chains after a denaturation and oxidation experiment. nih.gov While not directly using the ¹³C isotope for NMR in this context, it highlights the reagent's role in "trapping" conformational states, which is fundamental to studying folding thermodynamics. By analyzing the behavior of peptide probes in the presence of MMTS, researchers can infer changes in the thermodynamic stability of protein domains, offering insights into how disease states might alter a protein's folding landscape. nih.gov The ability to track the environment of a specific cysteine residue provides a high-resolution view of the folding pathway, revealing intermediate states and the sequence of structural changes that occur as a protein adopts its functional conformation.

Structural Elucidation via Advanced Spectroscopic Techniques

The introduction of an isotopically labeled methyl group using ¹³C-MMTS serves as a strategic tool for probing protein structure and dynamics through advanced spectroscopic methods, primarily NMR. nih.gov Methyl groups are excellent reporters for such studies due to their favorable relaxation properties and presence in key regions of proteins. nih.gov Labeling cysteine side chains with ¹³C-MMTS offers a convenient and site-specific method to introduce a ¹³CH₃-S- probe, overcoming challenges like spectral overlap or the absence of natural methyl groups in a region of interest. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the principal technique that leverages ¹³C-MMTS labeling to extract detailed information about protein structure, dynamics, and interactions at an atomic level. nih.govnih.gov The ¹³C-methyl group introduced by MMTS acts as a sensitive NMR probe that can be observed even in very large and complex protein systems. nih.govnih.gov

Chemical Shift Perturbation (CSP) analysis is a fundamental NMR technique used to map binding sites and monitor conformational changes. nih.gov The chemical shift of the ¹³C-methyl probe introduced by ¹³C-MMTS is highly sensitive to its local electronic environment. When a protein undergoes a conformational change or binds to a ligand, the environment around the labeled cysteine residue is altered, leading to a measurable change in the methyl group's chemical shift. nih.govnih.gov

This approach has been successfully applied to study complex biological processes. For example, in the NADPH-cytochrome P450 oxidoreductase (POR), ¹³C-MMTS was used to label engineered surface-exposed cysteines. The chemical shifts of these probes were monitored to track differential effects of the protein's reduction-oxidation process and associated conformational changes that are critical to its function. nih.govnih.gov Similarly, in the Thermoplasma acidophilum proteasome, the ¹³CH₃-S- label was used to report on the conformational heterogeneity and dynamics of gating residues, providing insight into the protein's mechanism. nih.gov

The table below summarizes findings from a study on NADPH-cytochrome P450 oxidoreductase (POR), where CSP analysis of ¹³C-MMTS labeled sites was used to monitor changes between oxidized and reduced states.

| Labeled Site | Protein Domain | Observed Effect of Reduction | Interpretation |

| MTC127 | FMN-binding domain | Insensitive to reduction | Site is distant from the flavin cofactor and not significantly impacted by the redox state. |

| MTC308 | Connecting loop | Insensitive to reduction | Site is distant from the flavin cofactor and its local environment remains stable. |

| MTC517 | FAD-binding domain | Chemical shift perturbation observed | Site is in close proximity to the FMN domain in the protein's closed structure, reflecting a conformational change upon reduction. |

This table is based on data presented in the study of NADPH-cytochrome P450 oxidoreductase. nih.gov

NMR relaxation measurements provide quantitative information about the motion of specific sites within a protein on timescales ranging from picoseconds to milliseconds. nih.gov The dynamics of protein side chains are crucial for stability, folding, and intermolecular interactions. nih.gov By labeling cysteine residues with ¹³C-MMTS, researchers can perform ¹³C relaxation experiments to probe the dynamics of the cysteine side chain. nih.govnih.gov

These experiments measure parameters such as the longitudinal (R₁) and transverse (R₂) relaxation rates of the ¹³C nucleus. These rates are influenced by the rotational correlation time of the molecule and the internal flexibility of the side chain. For instance, the ¹³CH₃-S- label installed by ¹³C-MMTS was used to faithfully report on the dynamics in the gating residues of the Thermoplasma acidophilum proteasome. nih.gov The mobility of the surface-localized ¹³C-methyl probes can be sufficient to allow for signal detection even in very large systems without the need for perdeuteration, making them powerful tools for dynamic analysis. nih.govnih.gov This approach allows for the characterization of side-chain motion, which is essential for understanding protein function and allosteric regulation.

Identifying the interfaces between interacting proteins is key to understanding biological pathways and for designing therapeutic interventions. ¹³C-MMTS labeling, combined with NMR spectroscopy, provides a precise method for mapping these interaction surfaces. When two proteins form a complex, the residues at the interface experience a change in their chemical environment.

By labeling one protein with ¹³C-MMTS at various cysteine positions and monitoring the chemical shift perturbations upon addition of the binding partner, the specific residues that form the binding interface can be identified. nih.gov This is a powerful extension of CSP analysis, focused specifically on protein-protein interactions. The ¹³C-methyl group serves as a reporter, and significant chemical shift changes indicate that the labeled cysteine is at or near the interaction surface. This method is advantageous because it provides site-specific information, allowing for the precise delineation of the protein-protein interface. nih.gov

A significant challenge in NMR spectroscopy is the study of large proteins and protein complexes (>25 kDa), as their slow tumbling in solution leads to rapid signal decay and broad spectral lines. nih.govnih.gov The development of methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY) has been a major breakthrough, enabling the study of systems approaching 1 MDa. nih.govfrontiersin.org

The ¹³C-MMTS labeling strategy is particularly well-suited for these applications. By introducing extrinsic ¹³C-methyl groups on engineered surface-exposed cysteines, sharp signals can be obtained from very large molecules, even without the need for perdeuteration (labeling the protein with deuterium). nih.govnih.gov This was demonstrated in a study of the full-length 240 kDa NADPH-cytochrome P450 oxidoreductase (POR) embedded in a lipid nanodisc. nih.govnih.gov Despite the high molecular weight, the surface-localized ¹³C-methyl probes introduced by MMTS were mobile enough to yield high-quality NMR signals, allowing for the analysis of the protein's structure and function. nih.govnih.gov This approach has also been successfully applied to other large assemblies, including the proteasome and the ClpP protease, demonstrating its broad utility for studying the structure and dynamics of supramolecular protein systems. nih.gov

The table below highlights key examples of large protein systems studied using ¹³C-MMTS labeling.

| Protein System | Molecular Weight | Key Finding | Reference |

| NADPH-cytochrome P450 oxidoreductase (POR) in nanodisc | 240 kDa | Monitored redox-state-dependent conformational changes without perdeuteration. | nih.govnih.gov |

| Thermoplasma acidophilum proteasome | ~700 kDa | Probed conformational heterogeneity and dynamics of gating residues. | nih.gov |

| E. coli ClpP protease | ~240 kDa | Revealed multiple conformations of N-terminal gating residues that resolve into a single state upon gate opening. | nih.gov |

Development of Novel Research Methodologies and Techniques

Advancements in Site-Specific Protein Labeling Methodologies

The development of site-specific labeling techniques using ¹³C-MMTS has provided a powerful tool for probing the structure and dynamics of proteins, especially large and complex systems. acs.orgnih.gov This method involves the targeted introduction of a ¹³C-labeled methyl group at cysteine residues within a protein. utoronto.carsc.org Cysteine's relatively low natural abundance and unique side-chain reactivity make it an ideal target for selective modification. utoronto.ca

The reaction of ¹³C-MMTS with a cysteine residue results in the formation of an S-methylthiocysteine (MTC) residue, which effectively introduces a ¹³CH₃-S- group. utoronto.ca This modification is highly specific and can be achieved under mild conditions, making it suitable for a wide range of proteins. utoronto.ca The resulting ¹³C-methyl group serves as a sensitive NMR probe, with its signal appearing in a region of the ¹H-¹³C correlation spectrum that is typically free from other protein resonances. utoronto.ca This minimizes spectral overlap and allows for the unambiguous monitoring of the labeled site. acs.orgutoronto.ca

A key advantage of this technique is its applicability to proteins that are not uniformly deuterated, although sensitivity and resolution can be lower in such cases due to increased relaxation rates. utoronto.ca The ¹³C-MMTS labeling strategy has been successfully applied to study a variety of protein systems, including the proteasome and the ClpP protease, providing insights into conformational changes and dynamics. acs.orgnih.govutoronto.ca In these studies, the ¹³CH₃-S- label faithfully reported on the conformational heterogeneity and dynamics of gating residues. acs.orgnih.gov

Furthermore, this methodology can be combined with site-directed mutagenesis, where cysteine residues are engineered at specific locations of interest within a protein that may not naturally contain them. rsc.orgnih.gov This allows researchers to introduce probes into biologically important regions that would otherwise be difficult to study. acs.org The ability to introduce a ¹³C-methyl group at virtually any desired position opens up new avenues for investigating protein-ligand interactions, allosteric regulation, and other dynamic processes.

The versatility of ¹³C-MMTS labeling is highlighted in the following table, which summarizes its application in various protein systems:

| Protein System | Labeled Residue(s) | Research Focus | Key Findings | Reference |

| Thermoplasma acidophilum proteasome | Gating residues | Conformational heterogeneity and dynamics | The ¹³CH₃-S- label accurately reports on the multiple conformations and dynamic nature of the gating residues. | acs.orgnih.govutoronto.ca |

| E. coli ClpP protease | N-terminal subunits | Conformational changes upon gate opening | The N-terminal residues adopt multiple conformations in the closed state and a single conformation upon gate opening. | acs.orgnih.govutoronto.ca |

| NADPH-cytochrome P450 oxidoreductase (POR) | Engineered surface-exposed cysteines | Structure, dynamics, and function in oxidized and reduced states | ¹³C-methyl probes were mobile enough for signal detection even in a large, paramagnetic membrane protein complex without perdeuteration, allowing for monitoring of conformational changes. | nih.gov |

| Neurotensin receptor variant | Solvent-exposed cysteines | Function-related equilibria | NMR signals from ¹³C-MMTS probes identified function-related conformational equilibria. | researchgate.net |

Integration with Hybrid Structural Biology Approaches

¹³C-MMTS has become a valuable tool within the framework of hybrid structural biology, where data from multiple biophysical techniques are integrated to generate a more complete picture of a molecule's structure and function. The site-specific information provided by ¹³C-MMTS labeling complements the data obtained from other methods, such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and other NMR techniques.

A significant application of ¹³C-MMTS is in conjunction with methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) NMR experiments. nih.gov This combination is particularly powerful for studying large proteins and protein complexes, where traditional NMR methods often fail due to rapid signal decay. utoronto.ca The methyl group's favorable relaxation properties, enhanced by the methyl-TROSY effect, allow for the acquisition of high-quality spectra even for molecules in the hundreds of kilodaltons range. utoronto.canih.gov

For instance, in the study of the 240 kDa NADPH-cytochrome P450 oxidoreductase (POR) embedded in a lipid nanodisc, ¹³C-MMTS labeling of engineered surface-exposed cysteines enabled the use of solution methyl-TROSY NMR. nih.gov This approach successfully monitored conformational changes related to the protein's function, even in the presence of a paramagnetic center and without the need for perdeuteration (uniform deuteration). nih.gov This demonstrates the potential of ¹³C-MMTS to bridge the gap between solution NMR and the study of large, complex biological assemblies.

The integration of ¹³C-MMTS labeling with other techniques is summarized below:

| Integrated Technique | Protein System | Contribution of ¹³C-MMTS | Outcome | Reference |

| Methyl-TROSY NMR | NADPH-cytochrome P450 oxidoreductase (POR) in nanodisc | Provided site-specific ¹³C-methyl probes on the protein surface. | Enabled the study of structure, dynamics, and function of a large, paramagnetic membrane protein in a near-native environment. | nih.gov |

| NMR Spectroscopy | Neurotensin receptor variant | Introduced ¹³C-MMTS probes to observe function-related equilibria. | Identified a previously unknown equilibrium at the intracellular half of a transmembrane helix, providing insights into receptor activation. | researchgate.net |

| General Structural Biology | Supramolecular protein assemblies | Offers a means to introduce specific NMR probes in regions lacking natural methyl groups. | Overcomes limitations of spectral overlap and lack of probes in biologically important regions, extending the utility of methyl-based NMR studies. | acs.orgnih.gov |

High-Throughput Screening Methodologies Utilizing ¹³C-Methyl Probes

The development of high-throughput screening (HTS) methodologies is crucial for drug discovery and the identification of novel chemical probes. ¹³C-labeled methyl groups, including those introduced by ¹³C-MMTS, are increasingly being utilized in NMR-based screening approaches. researchgate.net These methods offer several advantages over traditional screening techniques, including the ability to detect weak binding events and provide structural information about the interaction.

The core principle of these HTS methods involves monitoring the chemical shift perturbations of the ¹³C-methyl signals of a target protein upon the addition of compounds from a chemical library. researchgate.netnih.gov A change in the chemical shift of a specific methyl group indicates that a compound is binding at or near that site on the protein. nih.gov

While the direct use of ¹³C-MMTS in broad HTS campaigns is still emerging, the foundational methodologies utilizing ¹³C-methyl probes are well-established. For instance, an analog of a promiscuous heme ligand, ¹³C-methyl isocyanide, has been developed as a probe for cytochrome P450 active sites. nih.gov This probe can be used in rapid one-dimensional (1D) NMR experiments to identify binders and gain qualitative structural information. nih.gov The principles of this approach are directly transferable to systems labeled with ¹³C-MMTS.

The advantages of using ¹³C-methyl probes in HTS include:

Increased Sensitivity: Monitoring ¹³C/¹H chemical shifts can be more sensitive than traditional ¹H/¹⁵N-based screening. researchgate.net

Reduced Spectral Complexity: Focusing on the signals from a limited number of introduced ¹³C-methyl probes simplifies the spectra and facilitates analysis, especially for large proteins. acs.orgutoronto.ca

Amenability to Automation: The relative simplicity of the NMR experiments allows for automation and higher throughput.

The following table outlines the key features and potential of ¹³C-methyl probes in HTS:

| Feature | Description | Advantage for HTS | Reference |

| Probe Type | ¹³C-labeled methyl groups (e.g., from ¹³C-MMTS or other precursors) | Provides specific, sensitive reporters of ligand binding. | researchgate.netnih.gov |

| Detection Method | 1D or 2D NMR spectroscopy (e.g., ¹H-¹³C HSQC) | Allows for rapid screening of compound libraries and provides structural context for hits. | nih.gov |

| Throughput | Can be adapted for higher throughput using 1D experiments and automation. | Enables the screening of larger chemical libraries in a reasonable timeframe. | nih.gov |

| Information Content | Chemical shift perturbations reveal binding events and can map the binding site. | Provides valuable information for hit validation and lead optimization. | researchgate.netnih.gov |

Challenges and Future Directions in ¹³c Mmts Research

Overcoming Methodological Limitations in Complex Biological Systems

The application of ¹³C-MMTS in complex biological systems, while powerful, is not without its challenges. Researchers must navigate several methodological hurdles to ensure the accuracy and reliability of their findings.

One significant limitation lies in the potential for artifacts during sample preparation and analysis. The reaction of ¹³C-MMTS with cysteine residues, while generally specific, can sometimes lead to unintended modifications. For instance, studies have shown that the use of MMTS can promote the formation of intra- and inter-molecular disulfide bonds, potentially altering the natural thiol-disulfide state of the protein under investigation. Furthermore, mass spectrometry analyses, often used to verify labeling, must be carefully interpreted as certain sample handling procedures can introduce artifactual S-thiolation, especially in proteins with highly reactive surface cysteine residues. nih.gov

The study of membrane proteins using ¹³C-MMTS presents another set of challenges. These proteins are notoriously difficult to work with due to their hydrophobic nature and the need for a membrane-mimetic environment, such as detergent micelles or nanodiscs, for solubilization and stabilization. nih.govnih.gov The presence of detergents can interfere with the labeling reaction by sequestering the ¹³C-MMTS probe or by masking the target cysteine residues on the protein surface. mdpi.com This can lead to lower labeling efficiency and complicate the interpretation of NMR spectra. Overcoming these issues often requires extensive optimization of labeling conditions and the use of advanced techniques like native nanodiscs to maintain the protein in a more native-like environment. mdpi.com

Furthermore, performing ¹³C-MMTS-based NMR studies directly within living cells or organisms (in vivo) is a significant challenge. The complexity of the cellular environment, with its multitude of molecules and potential for non-specific interactions, can lead to spectral crowding and difficulties in resolving the signals from the ¹³C-labeled probe. ucl.ac.uk Moreover, the efficient delivery and specific reaction of ¹³C-MMTS within the intricate and reducing intracellular environment remain hurdles to be overcome. While in vivo NMR has been used for metabolic flux analysis, its application for site-specific labeling with probes like ¹³C-MMTS is still in its nascent stages. ucl.ac.uk

The table below summarizes some of the key methodological limitations and potential mitigation strategies in ¹³C-MMTS research.

| Limitation | Description | Potential Mitigation Strategies |

| Artifactual Modifications | Unintended formation of disulfide bonds or other modifications during labeling. | Careful control of reaction conditions, use of reducing agents, and thorough characterization by mass spectrometry. |

| Membrane Protein Challenges | Low labeling efficiency and interference from detergents used for solubilization. | Optimization of labeling protocols, use of nanodiscs, and detergent-free systems. |

| In Vivo Complexity | Spectral crowding, non-specific binding, and inefficient delivery of the probe in living cells. | Development of more specific probes, advanced NMR pulse sequences, and targeted delivery systems. |

| Labeling in Eukaryotic Systems | Difficulties in producing and specifically labeling proteins in eukaryotic expression systems. | Development of new expression and labeling protocols for eukaryotic cells. researchgate.net |

Interdisciplinary Research Opportunities and Emerging Frontiers

The full potential of ¹³C-MMTS research can be realized through its integration with other cutting-edge techniques and its application in emerging areas of biomedical research. Interdisciplinary collaborations will be key to pushing the frontiers of what can be learned using this powerful isotopic label.

Integration with Cryo-Electron Microscopy (Cryo-EM): A particularly exciting frontier is the combination of ¹³C-MMTS-based NMR with cryo-electron microscopy (cryo-EM). nih.gov Cryo-EM can provide high-resolution static snapshots of large macromolecular complexes, while NMR, enhanced by probes like ¹³C-MMTS, can offer detailed information about the dynamics and conformational changes of these complexes in solution. researchgate.netbruker.com By combining these two powerful techniques, researchers can obtain a more complete understanding of the structure-function relationship of complex biological machines. nih.gov For example, a cryo-EM structure can provide a scaffold for interpreting the dynamic information obtained from ¹³C-MMTS NMR experiments, leading to a more holistic view of protein function.

Synergy with Computational Modeling: Computational methods, such as molecular dynamics (MD) simulations, can provide a powerful complement to experimental data obtained from ¹³C-MMTS studies. yale.edu The precise location of the ¹³C-methyl probe can serve as a valuable restraint in computational models, allowing for more accurate simulations of protein dynamics and interactions. researchgate.net Conversely, computational models can help in the design of experiments by predicting the optimal sites for ¹³C-MMTS labeling to probe specific functional motions. This synergistic approach between experiment and computation can lead to a deeper understanding of the molecular mechanisms underlying biological processes.

Applications in Drug Discovery: The ability of ¹³C-MMTS to probe protein structure and dynamics makes it a valuable tool in drug discovery and development. nih.govuib.no By labeling a target protein with ¹³C-MMTS, researchers can use NMR to monitor changes in the protein's conformation and dynamics upon binding to small molecule ligands. nih.govnumberanalytics.comnih.gov This information can be crucial for understanding the mechanism of action of a drug and for optimizing its binding affinity and specificity. The use of ¹³C-MMTS in fragment-based drug discovery, for example, could help in identifying and characterizing the binding of small molecular fragments to a target protein.

The future of ¹³C-MMTS research is bright, with numerous opportunities for methodological advancements and expanded applications. Overcoming the current limitations in complex biological systems, extending the use of this probe to other biomolecules, and fostering interdisciplinary collaborations will undoubtedly lead to new and exciting discoveries in the field of structural biology and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.